molecular formula C15H21NO4 B1333087 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid CAS No. 284493-54-5

3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid

Cat. No. B1333087
M. Wt: 279.33 g/mol
InChI Key: WWDMSBGBNGEQDH-UHFFFAOYSA-N
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Description

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 2-methylphenyl substituent. This structure suggests potential applications in medicinal chemistry as a building block for drug development due to the presence of the protected amino group, which is a common feature in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection of functional groups, esterification, and selective cleavage. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved coupling a protected glycine derivative with an isoxazolinone, followed by hydrolysis to yield the final products with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with multiple chiral centers and protected groups. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed a folded conformation of the side chain and a perpendicular orientation of the phenyl rings, highlighting the importance of N-methylation in determining peptide conformation . The molecular structure often plays a crucial role in the biological activity and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl-protected amino groups are versatile intermediates that can undergo various chemical reactions. For instance, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group . Additionally, the presence of a protected amino group can facilitate reactions such as 1,3-dipolar cycloadditions, as seen in the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the protective groups and the overall molecular structure. These properties are critical for the compound's stability, solubility, and reactivity. For example, the tert-butoxycarbonyl group increases the steric bulk and protects the amino group from unwanted reactions during synthesis . The esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid have been evaluated for their safety in food contact materials, indicating the importance of assessing the migration limits and potential consumer exposure to these compounds .

Scientific Research Applications

Synthesis and Polymerization

  • 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers for producing polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Enzymatic Synthesis

  • This compound plays a role in enzymatic synthesis, particularly as an intermediate in the production of essential biochemicals like biotin, which is crucial for metabolic processes (Shuanglin et al., 2014).

Bioorganic Chemistry

  • In bioorganic chemistry, derivatives of this compound are synthesized for exploring its potential in creating new pharmacophores, substances that modulate biological processes (Kubryk & Hansen, 2006).

Pharmaceutical Synthesis

  • The compound is utilized in the synthesis of various pharmaceutical agents, including neuroexcitants and other biologically active molecules (H. Pajouhesh et al., 2000).

Antimicrobial Research

  • It's involved in the creation of compounds with antimicrobial properties, showcasing its significance in developing new antibacterial agents (Amit A. Pund et al., 2020).

Chemical Characterization

  • The compound is studied for its chemical properties and structure, aiding in the understanding of its role in various chemical reactions and processes (E. Jankowska et al., 2002).

Catalysis and Synthesis

  • It's used in catalytic processes to synthesize other important chemical intermediates and products, demonstrating its versatility in chemical synthesis (A. Heydari et al., 2007).

properties

IUPAC Name

3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMSBGBNGEQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377432
Record name 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid

CAS RN

284493-54-5
Record name 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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